Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
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Overview
Description
“Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate” is a chemical compound with the linear formula C32H27Cl2N3O6S. It has a molecular weight of 652.558 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The molecular weight is known to be 652.558 .Scientific Research Applications
Synthetic Chemistry Applications
Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is involved in the synthesis of complex molecules. Studies reveal its utility in the creation of derivatives through reactions with various chemical reagents, leading to the synthesis of thiophene, pyrazole, coumarin, and benzothiazole-based compounds. These synthesized compounds are characterized by their unique structural features, confirmed through spectroscopic methods and elemental analysis (Mohareb & Gamaan, 2018). Similarly, the compound's role in generating ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates through one-pot synthesis methods showcases its versatility in producing bioactive molecules in efficient ways (Reddy & Krupadanam, 2010).
Biological Activity Studies
The compound also finds application in the development of bioactive molecules for pharmacological screening. Derivatives synthesized from Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate have been evaluated for various biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic properties. Such studies are crucial in identifying potential therapeutic agents and expanding the understanding of bioactive compounds' structure-activity relationships (Patel et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the Protease Activated Receptor-1 (PAR1) , also known as the thrombin receptor . PAR1 plays a crucial role in various physiological processes, including inflammation, pain perception, and hemostasis .
Mode of Action
This compound acts as a non-peptide antagonist of PAR1 . It inhibits the activation of PAR1 by either thrombin or TRAP-6, thereby preventing the downstream effects of PAR1 activation .
Biochemical Pathways
The inhibition of PAR1 affects several biochemical pathways. For instance, it can prevent platelet aggregation, a key step in the formation of blood clots . Additionally, it can modulate the signaling pathways that increase podocyte motility .
Result of Action
By inhibiting PAR1, this compound can prevent platelet aggregation and modulate cellular motility . These effects could have potential therapeutic applications in conditions such as thrombosis and nephrotic syndrome .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, its solubility in DMSO suggests that it may be more effective in non-polar environments .
properties
IUPAC Name |
ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O5S2/c1-2-28-16(24)9-23-14-6-4-11(30(21,26)27)8-15(14)29-18(23)22-17(25)12-5-3-10(19)7-13(12)20/h3-8H,2,9H2,1H3,(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXBLNOEAAIDPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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